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Compound of Interest

Compound Name: Antioxidant 1010

Cat. No.: B1672178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for

the characterization of Antioxidant 1010 (also known as Irganox 1010), a widely used

sterically hindered phenolic antioxidant.[1][2] This document outlines the key spectral features

in Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy

and provides detailed experimental protocols for data acquisition.

Chemical Structure and Properties
Antioxidant 1010, chemically named pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-

hydroxyphenyl)propionate), is a high molecular weight antioxidant used to protect organic

materials against thermo-oxidative degradation.[3][4] Its structure features four hindered phenol

groups, which are key to its function as a radical scavenger.
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Property Value

Chemical Formula C73H108O12

Molecular Weight 1177.63 g/mol [5]

Appearance White, free-flowing powder or granules

Melting Point 112 - 117 °C

CAS Number 6683-19-8

Spectroscopic Data for Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in

Antioxidant 1010. The spectrum is characterized by several key absorption bands.

Table 1: Summary of Key FTIR Absorption Bands for Antioxidant 1010

Wavenumber (cm⁻¹) Functional Group Description

3650 - 3600 O-H (Alcohol)

Sharp, characteristic of the

hindered phenolic hydroxyl

group.

2960 - 2850 C-H (Alkane)

Strong absorptions from the

numerous methyl and

methylene groups.

1740 - 1735 C=O (Ester)

Strong, sharp peak,

characteristic of the ester

carbonyl stretch.

1600, 1485 C=C (Aromatic)
Medium to weak absorptions

from the aromatic rings.

1235 C-O (Ester) Strong stretching vibration.

1150 C-O (Phenol) Stretching vibration.
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Note: The ester carbonyl peak at approximately 1740 cm⁻¹ is a particularly strong and useful

diagnostic peak for identifying Antioxidant 1010.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Antioxidant 1010. Due to the molecule's symmetry, the spectra are simpler than might be

expected for a molecule of its size.

Table 2: Predicted ¹H NMR Spectral Data for Antioxidant 1010

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0 s 8H
Ar-H (Aromatic

protons)

~5.1 s 4H
O-H (Phenolic

hydroxyl protons)

~4.1 s 8H
-O-CH₂-C (Ester

methylene protons)

~2.8 t 8H Ar-CH₂-CH₂-

~2.5 t 8H Ar-CH₂-CH₂-

1.4 s 72H
-C(CH₃)₃ (tert-Butyl

protons)

s = singlet, t = triplet. Note: Actual chemical shifts can vary depending on the solvent and

spectrometer frequency. The phenolic OH signal may be broad and its chemical shift is highly

dependent on concentration and solvent.

Table 3: Predicted ¹³C NMR Spectral Data for Antioxidant 1010
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Chemical Shift (δ, ppm) Assignment

~172 C=O (Ester carbonyl)

~153 Ar-C-OH (Phenolic carbon)

~140 Ar-C-C(CH₃)₃

~125 Ar-CH

~62 -O-CH₂-C

~45 C(CH₂O-)₄ (Quaternary central carbon)

~36 Ar-CH₂-

~34 -C(CH₃)₃

~31 Ar-CH₂-CH₂-

~30 -C(CH₃)₃

Experimental Protocols
The following are detailed methodologies for acquiring FTIR and NMR spectra of Antioxidant
1010.

FTIR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

Instrument: A Fourier Transform Infrared spectrometer equipped with a Diamond or

Germanium ATR accessory.

Sample Preparation: A small amount of Antioxidant 1010 powder is placed directly onto the

ATR crystal.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected.
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The sample is placed on the crystal, and pressure is applied using the instrument's anvil to

ensure good contact.

The sample spectrum is then recorded.

Typical Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 (signal averaged)

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy Protocol
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh approximately 10-20 mg of Antioxidant 1010.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

The spectrometer is locked onto the deuterium signal of the solvent and shimmed to

optimize magnetic field homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

Typical Parameters:

Pulse Angle: 30-45°

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1672178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Data Acquisition (¹³C NMR):

A proton-decoupled ¹³C NMR experiment is performed.

Typical Parameters:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

Antioxidant 1010.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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